Chromatide(TM) texas red(R)-5-dutp

CAS No.:

Cat. No.: VC16212399

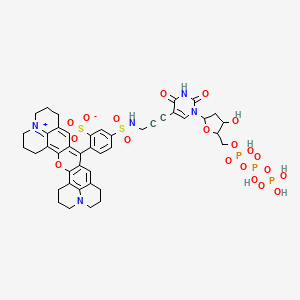

Molecular Formula: C43H46N5O20P3S2

Molecular Weight: 1109.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C43H46N5O20P3S2 |

|---|---|

| Molecular Weight | 1109.9 g/mol |

| IUPAC Name | 5-[3-[1-[4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate |

| Standard InChI | InChI=1S/C43H46N5O20P3S2/c49-33-21-36(65-34(33)23-64-70(55,56)68-71(57,58)67-69(52,53)54)48-22-26(42(50)45-43(48)51)6-1-13-44-72(59,60)27-11-12-28(35(20-27)73(61,62)63)37-31-18-24-7-2-14-46-16-4-9-29(38(24)46)40(31)66-41-30-10-5-17-47-15-3-8-25(39(30)47)19-32(37)41/h11-12,18-20,22,33-34,36,44,49H,2-5,7-10,13-17,21,23H2,(H5-,45,50,51,52,53,54,55,56,57,58,61,62,63) |

| Standard InChI Key | IBVCSSOEYUMRLC-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)NCC#CC9=CN(C(=O)NC9=O)C1CC(C(O1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)S(=O)(=O)[O-])CCC7 |

Introduction

Chemical Identity and Structural Composition

Molecular Architecture

Chromatide™ Texas Red®-5-dUTP is a modified deoxyuridine triphosphate (dUTP) derivative, where the Texas Red fluorophore is conjugated to the 5-position of the uracil base via a propargylamino linker . The linker’s 12-atom spacer (in the case of Texas Red-12-dUTP) minimizes steric hindrance, ensuring efficient incorporation by DNA polymerases while maintaining fluorescence intensity . The compound’s structure includes a sulfonated xanthene core in Texas Red, which confers high photostability and a large Stokes shift () .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 791570-52-0 | |

| Molecular Formula | ||

| Molecular Weight | 1109.9 g/mol | |

| Melting Point | >175°C (decomposition) | |

| Solubility | Methanol, Water (slight) |

Synthesis Pathways

The synthesis of Texas Red-5-dUTP begins with 5-(3-Amino-1-propyn-1-yl)-2'-deoxyuridine 5'-(Tetrahydrogen Triphosphate) (CAS 179101-49-6), an intermediate that undergoes conjugation with Texas Red sulfonyl chloride . This reaction occurs under alkaline conditions, facilitating nucleophilic attack by the propargylamine group on the sulfonate moiety of the dye . Post-synthesis purification via HPLC ensures >95% chemical and isomeric purity, critical for consistent performance in enzymatic assays .

Physicochemical and Spectroscopic Properties

Spectroscopic Characteristics

Texas Red®-5-dUTP exhibits an extinction coefficient of 85,000 Mcm at 593 nm in phosphate buffer (pH 7.0), with a quantum yield () of 0.3–0.4, depending on the microenvironment . Its emission at 612 nm is well-separated from common autofluorescence backgrounds, making it ideal for multiplex assays with fluorophores like fluorescein or Cy5 .

Table 2: Spectroscopic Parameters

Diagnostic Applications and Methodologies

Detection of SS18 Rearrangements in Synovial Sarcoma

Chromatide™ Texas Red®-5-dUTP is pivotal in diagnosing synovial sarcoma, a malignancy driven by the SS18-SSX fusion gene. The probe is incorporated into DNA via nick translation or PCR, generating fluorescently labeled probes that hybridize to the SS18 locus on chromosome 18q11.2 . In formalin-fixed, paraffin-embedded (FFPE) samples, this enables visualization of chromosomal breaks and translocations using FISH, with a reported sensitivity of 95% and specificity of 98% in clinical validations .

Enzymatic Incorporation Techniques

-

PCR Labeling: The compound substitutes 20–30% of dTTP in PCR mixes, yielding probes for microarray or blotting applications .

-

Nick Translation: DNA polymerases incorporate Texas Red®-5-dUTP at nicked sites, ideal for generating high-specificity FISH probes .

-

3’-End Labeling: Terminal deoxynucleotidyl transferase (TdT) adds the nucleotide to DNA termini, useful for apoptosis detection assays .

Role in Chromatin Remodeling Studies

Recent research highlights SS18’s role in pluripotent-somatic transition (PST) via phase-separated condensates. Texas Red®-5-dUTP-labeled probes were used to track SS18 dynamics in mouse embryonic stem cells (mESCs), revealing that SS18-YA mutants (lacking tyrosine residues) fail to recruit BRG1, a chromatin remodeler essential for PST . These findings underscore the probe’s utility in live-cell imaging and fluorescence recovery after photobleaching (FRAP) assays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume